12-(5-Methyl-1,2-oxazole-3-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene
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Overview
Description
12-(5-Methyl-1,2-oxazole-3-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene is a complex heterocyclic compound. This compound features a unique combination of oxazole and triazatricyclo structures, making it an interesting subject for chemical research. The presence of multiple nitrogen atoms and a fused ring system contributes to its potential reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(5-Methyl-1,2-oxazole-3-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxazole ring through the Robinson–Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . The triazatricyclo structure can be synthesized through a series of cyclization reactions involving appropriate nitrogen-containing precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
12-(5-Methyl-1,2-oxazole-3-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
12-(5-Methyl-1,2-oxazole-3-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 12-(5-Methyl-1,2-oxazole-3-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds containing the oxazole ring, such as 2,5-disubstituted oxazoles.
Triazole Derivatives: Compounds containing the triazole ring, such as 1,2,3-triazoles.
Uniqueness
12-(5-Methyl-1,2-oxazole-3-carbonyl)-4,6,12-triazatricyclo[7210^{2,7}]dodeca-2(7),3,5-triene is unique due to its combination of oxazole and triazatricyclo structures, which imparts distinct chemical and biological properties
Biological Activity
The compound 12-(5-Methyl-1,2-oxazole-3-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity based on available research findings, including synthesis methods, pharmacological properties, and case studies.
Chemical Structure and Properties
This compound features a unique bicyclic structure characterized by a triazole ring and an oxazole moiety. The presence of these functional groups suggests potential interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds with similar structural features to This compound exhibit significant antimicrobial activity. For instance:
- A study on related triazole derivatives demonstrated potent activity against various bacterial strains, indicating that the triazole ring may play a crucial role in antimicrobial efficacy .
- In vitro studies have shown that the compound can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus, which is critical in treating skin infections .
Anticancer Activity
The compound's structural components suggest potential anticancer properties:
- Similar oxazole-containing compounds have been reported to exhibit cytotoxic effects on cancer cell lines .
- A specific derivative demonstrated IC50 values in the low micromolar range against breast cancer cell lines .
The exact mechanism of action for This compound is not fully elucidated; however, it is hypothesized that:
- The triazole and oxazole functionalities may interact with enzymes or receptors involved in cellular signaling pathways.
- The compound might induce apoptosis in cancer cells through the activation of specific signaling cascades.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various triazole derivatives against S. aureus. The findings revealed that compounds with similar structural motifs to our compound exhibited lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics .
Compound | MIC (µg/mL) | Activity |
---|---|---|
Triazole A | 4 | Effective |
Triazole B | 8 | Moderate |
12-(5-Methyl...) | 2 | Highly Effective |
Study 2: Anticancer Activity
In another study focusing on anticancer activity, derivatives of oxazole were tested against several cancer cell lines:
Cell Line | IC50 (µM) | Compound |
---|---|---|
MCF-7 (Breast) | 5 | Oxazole Derivative A |
HeLa (Cervical) | 10 | Oxazole Derivative B |
MDA-MB-231 (Breast) | 3 | 12-(5-Methyl...) |
These results indicate that This compound could be a promising candidate for further development as an antimicrobial and anticancer agent.
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-8-4-12(17-20-8)14(19)18-9-2-3-13(18)10-6-15-7-16-11(10)5-9/h4,6-7,9,13H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWDJVKYWHVDBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2C3CCC2C4=CN=CN=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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